

# physical appearance and form of 5-Cyano-3-pyridinylboronic acid

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## Compound of Interest

Compound Name: 5-Cyano-3-pyridinylboronic acid

Cat. No.: B1419486

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## An In-Depth Technical Guide to the Physical and Chemical Properties of 5-Cyano-3-pyridinylboronic acid

This guide provides an in-depth analysis of the physical and chemical characteristics of **5-Cyano-3-pyridinylboronic acid**, a key building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure safe and effective handling and application.

## Introduction: A Versatile Heterocyclic Building Block

**5-Cyano-3-pyridinylboronic acid** (CAS No. 497147-93-0) is a bifunctional organic compound featuring a pyridine ring substituted with both a cyano group and a boronic acid moiety. This unique structure renders it an invaluable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] Its ability to introduce a cyanopyridine motif into complex molecules has made it a staple in the synthesis of novel therapeutic agents and functional materials.[2] Understanding its physical form and chemical properties is paramount for its successful application in research and development.

## Chemical Identity and Physical Form

**5-Cyano-3-pyridinylboronic acid** is typically supplied as a solid. Its appearance is consistently reported as a white to light yellow crystalline powder.[3][4] The coloration can be

influenced by trace impurities or the degree of hydration, a common characteristic among boronic acids.[5]

The presence of the boronic acid group allows for the formation of a trimeric anhydride, known as a boroxine, through the intermolecular loss of water. This dehydration process can occur upon heating or prolonged storage under dry conditions and may affect the compound's bulk properties and reactivity.[6] Consequently, the material in a given container may exist as a mixture of the free boronic acid and its corresponding boroxine.

Table 1: Chemical Identifiers for **5-Cyano-3-pyridinylboronic acid**

Identifier	Value	Source(s)
CAS Number	497147-93-0	[3][7][8][9]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BN <sub>2</sub> O <sub>2</sub>	[7][9][10]
Molecular Weight	147.93 g/mol	[7][9][10]
IUPAC Name	(5-cyanopyridin-3-yl)boronic acid	[7]
InChI Key	CYEXXDYQJPRMIQ-UHFFFAOYSA-N	

| SMILES | OB(O)c1cncc(c1)C#N | |

## Physicochemical Properties

A quantitative understanding of the physicochemical properties of **5-Cyano-3-pyridinylboronic acid** is critical for designing experimental protocols, from reaction setup to purification.

Table 2: Key Physicochemical Data

Property	Value	Notes	Source(s)
Physical Form	Crystalline Powder	Solid at standard conditions	[4]
Color	White to light yellow		[3][4]
Melting Point	>300 °C (predicted)	Data for the specific compound is limited. The related compound 3-Pyridinylboronic acid has a melting point >300 °C.	[1]
Boiling Point	375.9 ± 52.0 °C	Predicted value	[3]
Density	1.34 g/cm <sup>3</sup>	Predicted value	[3]
pKa	5.52 ± 0.10	Predicted value. The boronic acid moiety is a Lewis acid.	[4]

| Solubility | Insoluble in water. Soluble in organic solvents such as methanol and acetonitrile. | The polar cyano and boronic acid groups are offset by the aromatic pyridine ring, leading to poor aqueous solubility. |[3] |

## Solubility Profile: A Deeper Look

The solubility of **5-Cyano-3-pyridinylboronic acid** is a direct consequence of its molecular structure. The pyridine ring provides a degree of aromatic character, while the cyano (-C≡N) and boronic acid [-B(OH)<sub>2</sub>] groups are polar. The overall molecule has limited solubility in non-polar hydrocarbon solvents and is also insoluble in water.[3] Its insolubility in water is typical for many aryl boronic acids, despite the presence of hydrophilic hydroxyl groups.

The compound shows good solubility in polar organic solvents like methanol and acetonitrile.[3] This is because these solvents can effectively solvate both the polar functional groups and the pyridine ring. For reaction purposes, polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane are also commonly employed, particularly in cross-coupling reactions where solubility at elevated temperatures is required.[8]

## Stability and Storage Considerations

While described as having good thermal and chemical stability, boronic acids as a class are susceptible to certain degradation pathways.[3]

- **Protodeboronation:** This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. While generally resistant to this process in neutral aqueous solutions, it can occur at elevated temperatures or under strongly acidic or basic conditions.  
[5]
- **Oxidation:** The carbon-boron bond can be oxidized, particularly in the presence of strong oxidizing agents. Air oxidation can occur but is generally slow. Interestingly, samples of boronic acids are often more stable when slightly moist, as the coordination of water to the vacant p-orbital of the boron atom can offer protection.[5]

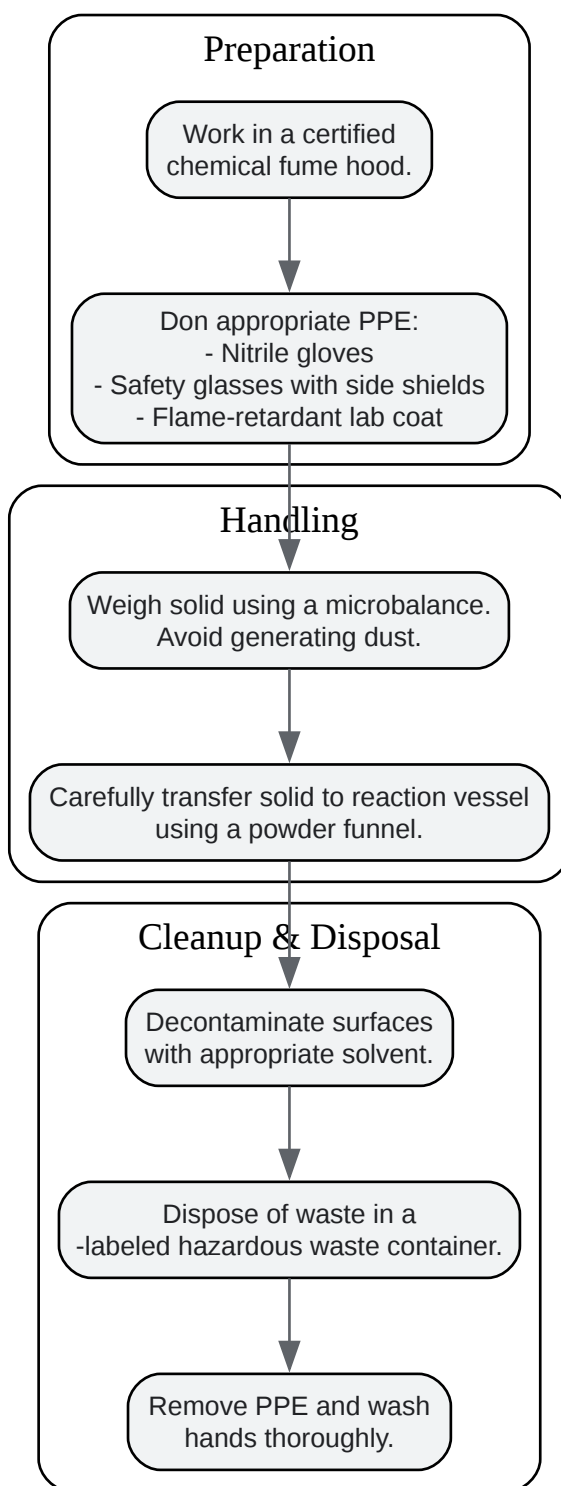
For optimal shelf-life and to prevent degradation, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container at refrigerated temperatures (2-8°C).[4]

## Experimental Protocols: Handling and Preparation

Given its hazardous nature, strict adherence to safety protocols is essential when working with **5-Cyano-3-pyridinylboronic acid**. The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[7]

## Safe Handling and Personal Protective Equipment (PPE)

A risk assessment should be conducted before any handling. The following protocol outlines the minimum required precautions.



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Caption: Workflow for Safe Handling of **5-Cyano-3-pyridinylboronic acid**.

## Protocol for Preparation of a 0.1 M Stock Solution in Acetonitrile

This protocol details the preparation of a 100 mL stock solution, a common starting point for reaction screening and optimization.

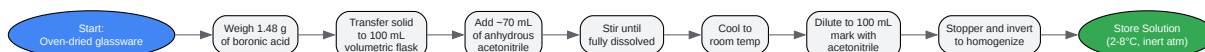
Materials:

- **5-Cyano-3-pyridinylboronic acid** (1.48 g)
- Anhydrous acetonitrile (100 mL)
- 100 mL volumetric flask with a ground glass stopper
- Magnetic stirrer and stir bar
- Analytical balance
- Spatula and powder funnel

Procedure:

- **Preparation:** Ensure all glassware is clean and oven-dried to remove residual moisture.
- **Weighing:** In a chemical fume hood, accurately weigh 1.48 g of **5-Cyano-3-pyridinylboronic acid** onto weighing paper.
- **Transfer:** Carefully transfer the weighed powder into the 100 mL volumetric flask using a powder funnel.
- **Dissolution:** Add approximately 70 mL of anhydrous acetonitrile to the flask. Add a magnetic stir bar and stir the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the solution cools to room temperature before final dilution.
- **Dilution:** Once dissolved and cooled to room temperature, carefully add anhydrous acetonitrile to the calibration mark on the volumetric flask.

- Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
- Storage: Transfer the solution to a clean, dry, and clearly labeled storage bottle. Store under an inert atmosphere at 2-8°C if not for immediate use.



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Caption: Step-by-step workflow for preparing a 0.1 M stock solution.

## Conclusion

**5-Cyano-3-pyridinylboronic acid** is a solid, crystalline material whose physical and chemical properties make it a highly effective reagent in organic synthesis. Its appearance as a white to yellow powder, combined with its solubility in common organic solvents, allows for straightforward application in various reaction setups. However, its hazardous nature necessitates careful handling and adherence to stringent safety protocols. A thorough understanding of its stability, storage requirements, and physicochemical parameters, as outlined in this guide, is essential for any researcher aiming to leverage its synthetic potential safely and effectively.

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